4-(6-chloro-1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-(6-chloro-1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a morpholine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloro-1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form 6-chloro-1,3-benzoxazole. This intermediate is then reacted with N-cyclopropylmorpholine-2-carboxamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(6-chloro-1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
4-(6-chloro-1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-chloro-1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-chloro-1,3-benzoxazol-2-yl)oxyphenol
- 6-chloro-2-benzoxazolyl oxyphenol
- Desethylpropionate Fenoxaprop P
Uniqueness
4-(6-chloro-1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of the morpholine ring and the cyclopropyl group, which are not commonly found in similar benzoxazole derivatives. These structural features may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16ClN3O3 |
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Molecular Weight |
321.76 g/mol |
IUPAC Name |
4-(6-chloro-1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H16ClN3O3/c16-9-1-4-11-12(7-9)22-15(18-11)19-5-6-21-13(8-19)14(20)17-10-2-3-10/h1,4,7,10,13H,2-3,5-6,8H2,(H,17,20) |
InChI Key |
MHTYCKFSKFEVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=C(O3)C=C(C=C4)Cl |
Origin of Product |
United States |
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